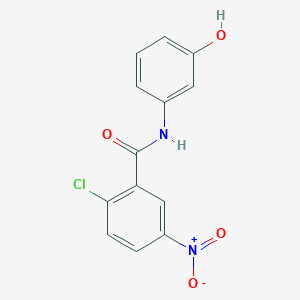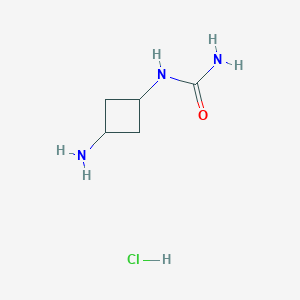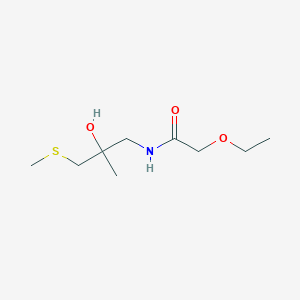
2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is an organic compound characterized by its complex structure. This compound integrates phenyl, quinazoline, and acetamide functional groups, offering unique chemical properties valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Formation:
Start with 4-(isopropylthio)benzene as the base reactant.
Introduce acetyl chloride to form 2-(4-(isopropylthio)phenyl)acetamide through acetylation.
Quinazoline Ring Formation:
Synthesize 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline separately.
Couple this with 2-(4-(isopropylthio)phenyl)acetamide using a suitable coupling reagent like EDCI in the presence of a base such as TEA to obtain the final product.
Industrial Production Methods
Industrial scale-up typically involves multi-step organic synthesis under controlled conditions, ensuring purity and yield through:
Controlled Reaction Temperature: Maintained low to avoid unwanted by-products.
Efficient Catalysts and Solvents: Use of specific catalysts to accelerate the reaction and select solvents to dissolve reactants efficiently.
Column Chromatography: To purify the product at each stage.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenyl and isopropylthio groups can undergo oxidation forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogenation and alkylation at specific positions on the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC or m-CPBA.
Reduction: Employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Utilizing halogen sources like bromine (Br₂) and alkylating agents like alkyl halides under UV light or heat.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Ligand Development: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology
Enzyme Inhibition: Serves as an inhibitor for specific enzymes, aiding in the study of enzyme kinetics and mechanisms.
Medicine
Pharmaceutical Development: Potential use in drug discovery for designing therapeutic agents targeting specific molecular pathways.
Industry
Material Science: Utilized in developing new materials with unique chemical properties for industrial applications.
Mecanismo De Acción
The compound primarily exerts its effects through the inhibition of specific enzymes or by binding to receptors involved in various biological pathways. The molecular structure allows it to fit into active sites or interact with molecular targets, disrupting normal biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(methylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
2-(4-(propylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Unique Aspects
Isopropylthio Group: The isopropylthio group provides unique steric hindrance, influencing the compound’s reactivity and binding characteristics.
Trifluoromethyl Group: The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially increasing its efficacy in biological systems.
This compound, 2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide, represents a fascinating subject of study with diverse applications across various scientific fields, from chemistry and biology to medicine and industry.
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3OS/c1-14(2)30-16-9-7-15(8-10-16)13-20(29)26-12-11-19-27-18-6-4-3-5-17(18)21(28-19)22(23,24)25/h7-10,14H,3-6,11-13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLGUZYHHEJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2622989.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2622991.png)




![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2622996.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]propanoic acid](/img/structure/B2622999.png)

![3-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2623003.png)
![4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid](/img/structure/B2623004.png)

![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2623010.png)
